molecular formula C10H11FO2 B1296030 1-(3-Fluoro-4-methoxyphenyl)propan-1-one CAS No. 586-22-1

1-(3-Fluoro-4-methoxyphenyl)propan-1-one

Cat. No. B1296030
CAS RN: 586-22-1
M. Wt: 182.19 g/mol
InChI Key: SQXQCZIODUUTAD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various fluorophenyl and methoxyphenyl compounds has been explored in several studies. One such compound, chalcone (3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one), was synthesized using a sonochemical method, which proved to be significantly more efficient than the conventional method, reducing reaction time from 4 hours to just 10 minutes and enhancing crystallinity by 63% . Another study synthesized a series of novel 3-(1-aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl) propan-1-ones, which involved propargylation followed by a click reaction, and these compounds were evaluated for their antimicrobial activity . Additionally, secondary propanaryl-amines were synthesized through the condensation of 3-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-propanamine with aromatic aldehydes and ketones, followed by reduction, which showed high antibacterial activity .

Molecular Structure Analysis

Vibrational spectroscopy and computational analysis have been used to investigate the structure of related compounds. For instance, 4-(3-fluorophenyl)-1-(propan-2-ylidene)-thiosemicarbazone was studied using FT-IR, Laser-Raman, and computational methods, revealing a good correlation between computed and experimental data for geometric and vibrational properties . Charge density analysis of crystalline structures, such as 1-(4-fluorophenyl)-3,6,6-trimethyl-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one, has provided insights into weak intermolecular interactions, including unusual C-F...F-C contacts .

Chemical Reactions Analysis

The chemical reactivity and interactions of these compounds have been a subject of interest. For example, the synthesized 1-phenyl-3(4-methoxyphenyl)-2-propenone compounds were analyzed for their electronic properties, including HOMO and LUMO energy levels, and were studied as potential kinase inhibitors through molecular docking analysis . The study of 2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol provided insights into the crystal structure and the role of intermolecular hydrogen bonding in stabilizing the structure .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds have been characterized using various analytical techniques. The chalcone derivative synthesized using the sonochemical method was characterized for its FTIR, NMR, elemental analyses, and studied for its XRD, PSM, TGA, and SEM properties . The determination of new anti-allergenic agents and their metabolites in plasma was achieved using high-performance liquid chromatography (HPLC), which utilized ultraviolet or fluorescence detection and liquid-liquid or solid-phase extraction .

Scientific Research Applications

  • Application : “1-(3-Fluoro-4-methoxyphenyl)propan-1-one” is a chemical compound that is used in the synthesis of various pharmaceuticals . It is often used as a building block in the creation of more complex molecules .
  • Methods of Application : This compound is typically used in a laboratory setting, where it can be combined with other chemicals in a controlled environment to create new compounds . The specific methods of application can vary widely depending on the desired outcome of the experiment.
  • Results or Outcomes : One specific application of this compound is in the synthesis of a potent and selective PI3Kδ inhibitor for the treatment of Chronic Obstructive Pulmonary Disease . The results of this research have shown promise in the development of new treatments for this disease .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-(3-fluoro-4-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-3-9(12)7-4-5-10(13-2)8(11)6-7/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQXQCZIODUUTAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00298526
Record name 1-(3-fluoro-4-methoxyphenyl)propan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluoro-4-methoxyphenyl)propan-1-one

CAS RN

586-22-1
Record name 1-(3-Fluoro-4-methoxyphenyl)-1-propanone
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Record name 586-22-1
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Record name 1-(3-fluoro-4-methoxyphenyl)propan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Propanone, 1-(3-fluoro-4-methoxyphenyl)
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Synthesis routes and methods

Procedure details

To a solution of 3-fluoro-4-methoxybenzonitrile (350 mg, 2.32 mmol) in 15 mL anhydrous THF was added ethylmagnesium bromide (1 M in Et2O, 4.63 mL) at 0° C. The reaction mixture was stirred at rt overnight, then quenched with sat. NaHCO3, extracted with EtOAc, washed with brine, dried and evaporated. The residue was purified by column chromatography (eluent: petroleum ether/EtOAc=5/1) over silica gel to give the product (239 mg, 57% yield) as a yellow solid.
Quantity
350 mg
Type
reactant
Reaction Step One
Quantity
4.63 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Yield
57%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Borah, L Goswami, K Neog… - The Journal of Organic …, 2015 - ACS Publications
A novel heterogeneous catalytic hydrogenation–hydrogenolysis strategy has been developed for the α-methylation of ketones via enaminones using DMF dimethyl acetal as carbon …
Number of citations: 39 pubs.acs.org

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